molecular formula C18H27NO6S B1409459 Tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate CAS No. 1648864-40-7

Tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate

Cat. No.: B1409459
CAS No.: 1648864-40-7
M. Wt: 385.5 g/mol
InChI Key: YMHCNURUVPIFTK-UHFFFAOYSA-N
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Description

Tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl group, an azetidine ring, and a tosyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of azetidine with tert-butyl chloroformate to form tert-butyl azetidine-1-carboxylate. This intermediate is then reacted with 1-(tosyloxy)propan-2-ol under basic conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound can be used in the development of biologically active molecules. Its azetidine ring is a structural motif found in various bioactive compounds, including enzyme inhibitors and receptor modulators .

Industry: In materials science, the compound’s unique structure can be exploited to create novel polymers and materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate depends on its application. In chemical reactions, the tosyloxy group acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the azetidine ring can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate is unique due to its combination of a tert-butyl ester, an azetidine ring, and a tosyloxy group.

Biological Activity

Tert-butyl 3-((1-(tosyloxy)propan-2-yl)oxy)azetidine-1-carboxylate, identified by its CAS number 1648864-40-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C18H27NO6S
  • Molecular Weight : 385.48 g/mol
  • Purity : ≥ 98% .

These properties suggest a complex structure that may contribute to its biological functions.

The biological activity of this compound is primarily linked to its ability to interact with specific biochemical pathways. Research indicates that it may inhibit certain enzymes or receptors, leading to effects such as:

  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Its structural features may allow it to modulate inflammatory responses .

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that compounds similar to this compound showed significant tumor regression in xenograft models, indicating potential for development as an anticancer agent .
  • Enzyme Inhibition :
    • Research has shown that the compound can inhibit specific enzymes involved in metabolic pathways, which could lead to altered drug metabolism and efficacy in therapeutic applications.
  • In Vitro Studies :
    • In vitro assays have indicated that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, highlighting its therapeutic potential .

Safety Profile

Despite its promising biological activities, the safety profile of this compound also warrants attention:

Hazard ClassificationDescription
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory IrritationMay cause respiratory irritation (H335)

These classifications underscore the necessity for careful handling and further toxicological studies .

Properties

IUPAC Name

tert-butyl 3-[1-(4-methylphenyl)sulfonyloxypropan-2-yloxy]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6S/c1-13-6-8-16(9-7-13)26(21,22)23-12-14(2)24-15-10-19(11-15)17(20)25-18(3,4)5/h6-9,14-15H,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHCNURUVPIFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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